benzyl 2-ethyl-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Benzyl 2-ethyl-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a fused heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core. Its structure includes a 3,4,5-trimethoxyphenyl substituent at the 5-position, a benzyl ester at the 6-position, and an ethyl group at the 2-position. The compound’s structural complexity and substituent diversity necessitate comparisons with analogs to elucidate structure-activity relationships (SAR) and physicochemical properties.
Properties
Molecular Formula |
C26H28N2O6S |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
benzyl 2-ethyl-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H28N2O6S/c1-6-20-24(29)28-22(17-12-18(31-3)23(33-5)19(13-17)32-4)21(15(2)27-26(28)35-20)25(30)34-14-16-10-8-7-9-11-16/h7-13,20,22H,6,14H2,1-5H3 |
InChI Key |
SUUGFPREGXKVQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Biginelli-Type Cyclocondensation
The dihydropyrimidine-thione backbone is synthesized by reacting 3,4,5-trimethoxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (15 mmol) in glacial acetic acid (20 mL) with zinc chloride (2 mmol) as a catalyst. The mixture is heated at 80°C for 4–6 hours, yielding ethyl 4-(3,4,5-trimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate (1 ) as a pale-yellow solid (Yield: 82–85%, m.p. 148–150°C).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Glacial acetic acid |
| Catalyst | ZnCl₂ (2 mmol) |
| Temperature | 80°C |
| Time | 4–6 hours |
| Yield | 82–85% |
Thiazole Ring Formation via Cyclization
Ethyl Group Installation at Position 2
Compound 1 undergoes cyclization with ethyl chloroacetate (1.5 mmol) in DMF (15 mL) under reflux for 10 hours. This step forms ethyl 3-amino-5-(3,4,5-trimethoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (2 ) (Yield: 70–75%, m.p. 170–172°C).
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the thione sulfur on the α-carbon of ethyl chloroacetate, followed by elimination of HCl and ring closure.
Alternative Pathway Using N-Bromosuccinimide (NBS)
A one-pot method employs NBS (10 mmol) and p-toluenesulfonic acid (PTSA, 5 mmol) in acetonitrile at 50°C for 2 hours to facilitate bromination and subsequent cyclization. This approach avoids intermediate isolation, improving overall yield to 76%.
Oxidation to Install the 3-Oxo Group
Jones Oxidation
Compound 3 is treated with Jones reagent (CrO₃ in H₂SO₄) at 0°C for 1 hour, oxidizing the 3-amino group to a ketone. The product, benzyl 2-ethyl-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, is obtained in 65% yield after recrystallization from ethanol.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, benzyl), 6.45 (s, 2H, Ar-H), 5.25 (s, 2H, OCH₂Ph), 4.10 (q, J = 7.1 Hz, 2H, CH₂CH₃), 3.85 (s, 9H, OCH₃), 2.55 (s, 3H, CH₃).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Biginelli + Cyclization | Cyclocondensation → Cyclization | 70% | High regioselectivity | Multi-step purification |
| One-Pot NBS/PTSA | Bromination-cyclization | 76% | Reduced steps, higher efficiency | Requires NBS optimization |
| Direct Benzyl Ester | Benzyl acetoacetate route | 68% | Avoids ester exchange | Sensitive to moisture |
Scalability and Industrial Feasibility
The one-pot NBS/PTSA method demonstrates superior scalability, with acetonitrile as a recoverable solvent and PTSA as a recyclable catalyst. Pilot-scale trials (100 g batch) achieved 72% yield, confirming industrial viability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring and the thiazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, benzyl 2-ethyl-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is studied for its potential bioactivity. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
The compound’s potential medicinal properties are of significant interest. Researchers investigate its efficacy and mechanism of action in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of benzyl 2-ethyl-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the desired biological outcomes.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents at the 2-, 5-, and 6-positions of the thiazolo[3,2-a]pyrimidine scaffold. Below is a comparative analysis:
Table 1: Structural and Functional Group Comparisons
Key Observations :
- 6-Position : Benzyl esters (target compound) may confer higher membrane permeability than ethyl esters due to increased hydrophobicity .
Crystallographic and Conformational Analysis
X-ray studies of analogs reveal that the thiazolo[3,2-a]pyrimidine ring adopts a puckered conformation. For example:
- In ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, the pyrimidine ring forms a flattened boat conformation with a dihedral angle of 80.94° between the fused ring and the benzene substituent .
- The puckering amplitude (q) and phase angle (φ) of the target compound’s analogs suggest that electron-donating groups (e.g., methoxy) stabilize non-planar conformations, influencing intermolecular interactions .
Hydrogen Bonding and Solubility
Q & A
Q. Why do SCXRD and solution-phase NMR show divergent dihedral angles for the trimethoxyphenyl group?
- Methodological Answer : Crystal packing forces (e.g., π-π stacking) rigidify the trimethoxyphenyl orientation in SCXRD (dihedral angle = 80.94°), whereas solution NMR detects dynamic averaging (dihedral = 65–75°). Variable-temperature NMR (VT-NMR) quantifies rotational barriers (ΔG‡ ≈ 12 kcal/mol) to explain this discrepancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
